

An In-depth Technical Guide to Methyl 4-nitrobenzenesulfonate: Chemical Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-nitrobenzenesulfonate*

Cat. No.: *B1202749*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate, is a versatile organic reagent with significant applications in chemical synthesis and mechanistic studies. Its utility primarily stems from its excellent properties as a methylating agent and its role in the investigation of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of **methyl 4-nitrobenzenesulfonate**, detailed experimental protocols, and its applications in research and development.

Chemical and Physical Properties

Methyl 4-nitrobenzenesulfonate is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₅ S	[1]
Molecular Weight	217.20 g/mol	[1]
Appearance	Pale yellow-beige powder	
Melting Point	89-92 °C (lit.)	
Solubility	Soluble in acetone, alcohol, and diethyl ether. Slightly soluble in water.	
CAS Number	6214-20-6	[2]
InChI Key	RMNJNEUWTBBZPT- UHFFFAOYSA-N	[1]

Synthesis and Purification

A representative experimental protocol for the synthesis and purification of **methyl 4-nitrobenzenesulfonate** is outlined below. This protocol is based on general methods for the synthesis of sulfonate esters.

Synthesis Protocol: Esterification of 4-Nitrobenzenesulfonyl Chloride

Materials:

- 4-Nitrobenzenesulfonyl chloride
- Methanol
- Pyridine or triethylamine
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride in dichloromethane.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add an equimolar amount of methanol to the solution.
- Add a slight excess (1.1 equivalents) of pyridine or triethylamine dropwise to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct.
- Allow the reaction to stir in the ice bath for one hour and then at room temperature for an additional 2-3 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

Materials:

- Crude **methyl 4-nitrobenzenesulfonate**
- Ethanol or a mixture of ethanol and water
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[\[3\]](#)[\[4\]](#)
- If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.
- Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
[\[5\]](#)
- Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
- Further cool the flask in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.[\[5\]](#)
- Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
- Dry the crystals in a vacuum oven to obtain pure **methyl 4-nitrobenzenesulfonate**.

Analytical Characterization

The identity and purity of **methyl 4-nitrobenzenesulfonate** can be confirmed using various analytical techniques.

Analytical Technique	Expected Observations	Reference
¹ H NMR (DMSO-d ₆)	Signals corresponding to the aromatic protons and the methyl protons. The aromatic protons will appear as two doublets in the downfield region, and the methyl protons will appear as a singlet in the upfield region.	[6]
¹³ C NMR	Resonances for the aromatic carbons and the methyl carbon.	[7]
GC-MS	A molecular ion peak corresponding to the molecular weight of the compound (m/z = 217).[1]	[1]
Infrared (IR) Spectroscopy	Characteristic absorption bands for the sulfonate group (S=O stretching), the nitro group (N=O stretching), and the aromatic ring (C=C stretching).	[1]

Chemical Reactivity and Applications

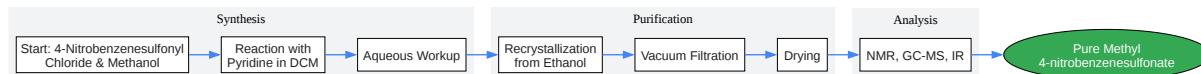
Methyl 4-nitrobenzenesulfonate is a potent electrophile and is widely used as a methylating agent in organic synthesis. The electron-withdrawing nitro group enhances the leaving group ability of the 4-nitrobenzenesulfonate anion, making the methyl group susceptible to nucleophilic attack.

Methylation Reactions (S_N2 Mechanism)

Methyl 4-nitrobenzenesulfonate readily reacts with a variety of nucleophiles, including amines, alkoxides, and thiolates, via an S_N2 mechanism to introduce a methyl group.[8]

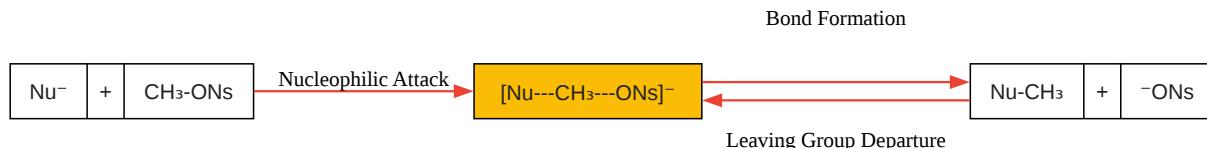
General Reaction:

Where Nu^- is a nucleophile and -ONS is the 4-nitrobenzenesulfonate leaving group.


The kinetics of these reactions have been studied with various nucleophiles, providing valuable insights into the principles of S_N2 reactivity.[9][10][11]

Applications in Peptide Synthesis

Methyl 4-nitrobenzenesulfonate has been utilized in peptide synthesis as part of a protecting/activating system for the carboxylic acid functionality. The 4-nitrobenzenesulfonamide group can protect the C-terminus, and subsequent methylation activates it for coupling with another amino acid.[12]


Experimental Workflows and Mechanisms

To visualize the practical application and underlying mechanism of **methyl 4-nitrobenzenesulfonate**, the following diagrams are provided.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the synthesis and purification of **methyl 4-nitrobenzenesulfonate**.

[Click to download full resolution via product page](#)

Fig. 2: Generalized S_n2 reaction mechanism for the methylation of a nucleophile (Nu⁻) using **methyl 4-nitrobenzenesulfonate**.

Safety Information

Methyl 4-nitrobenzenesulfonate is classified as a skin irritant.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Hazard Classification	GHS Pictogram	Signal Word	Hazard Statement
Skin Irritant (Category 2)	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation

Conclusion

Methyl 4-nitrobenzenesulfonate is a valuable reagent for organic synthesis, particularly for the introduction of methyl groups. Its well-defined reactivity and the ability to systematically study its S_n2 reactions make it an important tool for both synthetic and physical organic chemists. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the safe and effective use of this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. google.com [google.com]
- 6. METHYL 4-NITROBENZENESULFONATE(6214-20-6) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-nitrobenzenesulfonate: Chemical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202749#methyl-4-nitrobenzenesulfonate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com